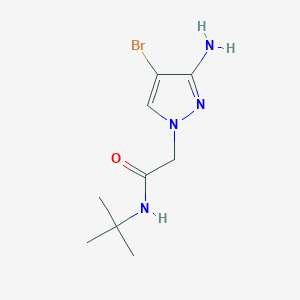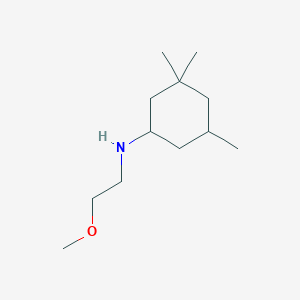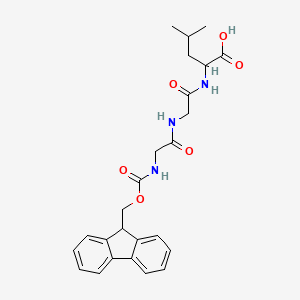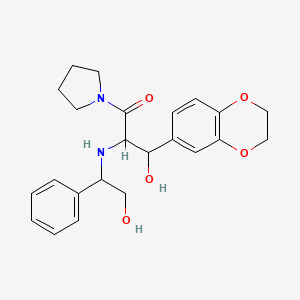
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and bromo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.
Acylation: The final step involves the acylation of the amino group with tert-butyl acetic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated pyrazole.
Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- 2-(3-Amino-4-iodo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
Uniqueness
The presence of the bromo group in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and specificity towards molecular targets.
Propiedades
Fórmula molecular |
C9H15BrN4O |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N-tert-butylacetamide |
InChI |
InChI=1S/C9H15BrN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15) |
Clave InChI |
ABORFEJRCZHYCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)


![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)


![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)

![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)


